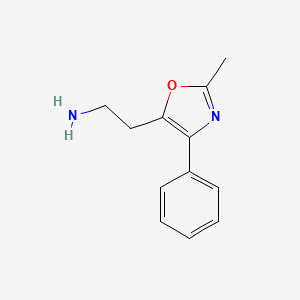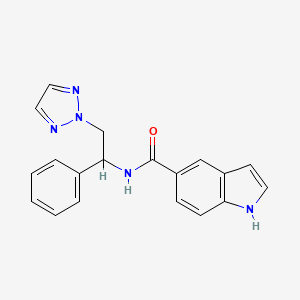![molecular formula C24H26N4O2 B2434018 4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate CAS No. 1707372-50-6](/img/structure/B2434018.png)
4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a 4-methylbenzyl ester group.
Vorbereitungsmethoden
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and inflammation-related conditions.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and inhibiting inflammatory pathways. The piperazine ring plays a crucial role in its binding affinity to these targets, while the pyrimidine core contributes to its overall stability and bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine derivatives with piperazine rings, such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione These compounds share structural similarities but differ in their specific substituents, which can significantly impact their biological activity and potential applications . The uniqueness of 4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct pharmacological properties.
Eigenschaften
IUPAC Name |
(4-methylphenyl)methyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-3-7-20(8-4-18)17-30-23(29)21-15-25-24(26-16-21)28-13-11-27(12-14-28)22-9-5-19(2)6-10-22/h3-10,15-16H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCHCBBQDTCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2)N3CCN(CC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)
![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)
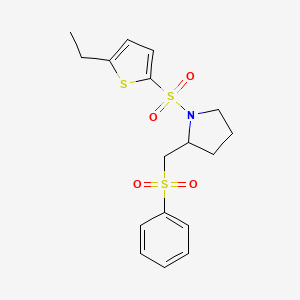
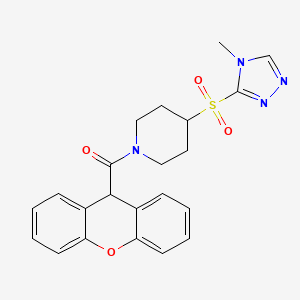
![tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2433942.png)
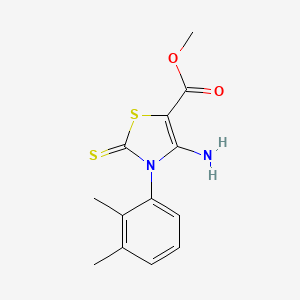
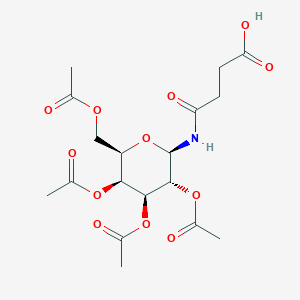
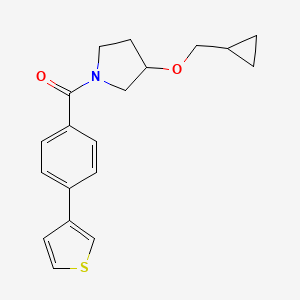

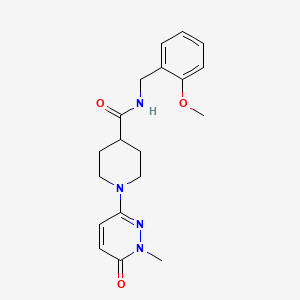
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2433953.png)
